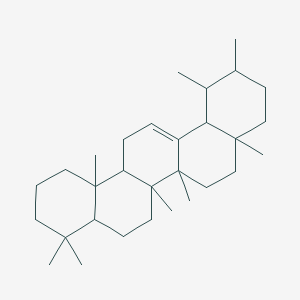
3,3,6,6-Tetramethylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-Tetramethylpiperazine-2,5-dione is an organic compound with the molecular formula C8H14N2O2. It is a derivative of piperazine and is characterized by the presence of two ketone groups at the 2 and 5 positions, and four methyl groups at the 3 and 6 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetramethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-2-methyl-1-propanol with formaldehyde under acidic conditions, followed by cyclization to form the piperazine ring . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the yield and purity of the product. The final compound is typically purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3,3,6,6-Tetramethylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
3,3,6,6-Tetramethylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-Tetramethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2,3,5,6-Tetramethylpiperazine: Another derivative of piperazine with similar structural features.
2,2,5,5-Tetramethylpiperazine: A compound with a different substitution pattern on the piperazine ring.
Uniqueness: 3,3,6,6-Tetramethylpiperazine-2,5-dione is unique due to its specific substitution pattern and the presence of ketone groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .
Propiedades
Número CAS |
4512-46-3 |
|---|---|
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3,3,6,6-tetramethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-7(2)5(11)10-8(3,4)6(12)9-7/h1-4H3,(H,9,12)(H,10,11) |
Clave InChI |
JCMJBJSKXVZKEI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(C(=O)N1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)




![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)



amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
